molecular formula C22H17N3O4 B2629377 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1207016-48-5

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B2629377
CAS番号: 1207016-48-5
分子量: 387.395
InChIキー: QYPWOUHRRPCAIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), designed for investigative oncology research. Its primary research value lies in targeting dysregulated FGF19/FGFR4 signaling pathways, which are strongly implicated in the pathogenesis of hepatocellular carcinoma (HCC) and other solid tumors. The compound exerts its effect by specifically binding to and inhibiting FGFR4 kinase activity, thereby blocking downstream proliferative and survival signals such as the MAPK/ERK cascade . This mechanism makes it an essential pharmacological tool for studying FGFR4-driven tumorigenesis, validating FGFR4 as a therapeutic target, and evaluating mechanisms of resistance in preclinical models. Researchers utilize this compound to explore novel treatment strategies for cancers with FGFR4 pathway dependencies, particularly in the context of FGF19 overexpression . Its high selectivity profile over other FGFR family members (FGFR1-3) enhances its utility for dissecting the specific biological roles of FGFR4, enabling the development of more targeted and potentially less toxic anticancer regimens.

特性

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-7-12-20(24-23-14)28-17-10-8-16(9-11-17)25(2)21(26)18-13-15-5-3-4-6-19(15)29-22(18)27/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPWOUHRRPCAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a coumarin derivative.

    Introduction of the pyridazinyl group: This step involves the nucleophilic substitution of a halogenated pyridazine with a phenol derivative to form the pyridazinyl ether linkage.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with N-methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.

化学反応の分析

Types of Reactions

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl or chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of drug discovery and development.

    Industry: Its unique chemical structure and reactivity make it useful for developing new materials and technologies, such as catalysts or sensors.

作用機序

The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: coumarin derivatives and heterocyclic antiviral agents . Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents/Modifications Potential Activity References
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide Coumarin - 3-carboxamide with N-methyl and 4-(6-methylpyridazin-3-yloxy)phenyl Hypothesized antiviral N/A
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin - 3-carboxamide with 4-methoxyphenethyl group Broad therapeutic (e.g., antimicrobial)
BAY 57-1293 (AIC316/Pritelivir) Thiazole - N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide with pyridylphenyl Herpesvirus helicase-primase inhibitor
ASP2151 (Amenamevir) Oxadiazole - Thiopyran-carboxamide with oxadiazole-phenyl Herpesvirus helicase-primase inhibitor

Structural Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

This coumarin derivative shares the same 2-oxo-2H-chromene-3-carboxamide backbone as the target compound but differs in substituents. The 4-methoxyphenethyl group in this analog may enhance lipophilicity and membrane permeability compared to the target’s pyridazine-linked phenyl group. In contrast, the pyridazine moiety in the target compound introduces a nitrogen-rich heterocycle, which could improve solubility or enable specific interactions with enzymatic targets (e.g., kinases or viral proteases).

Functional Analog: BAY 57-1293 (Pritelivir)

BAY 57-1293, a thiazole-based antiviral agent, inhibits the herpesvirus helicase-primase complex. While structurally distinct from the coumarin core, it shares functional similarities as a small-molecule enzyme inhibitor. The thiazole ring and sulfamoyl group in BAY 57-1293 contribute to its potency and selectivity, whereas the coumarin core in the target compound may offer alternative binding modes or improved pharmacokinetic profiles. Notably, pyridazine (in the target) and thiazole (in BAY 57-1293) both serve as electron-deficient heterocycles, which can enhance interactions with aromatic residues in enzyme active sites .

Functional Analog: ASP2151 (Amenamevir)

ASP2151 features an oxadiazole ring and a thiopyran-carboxamide group, targeting the same herpesvirus enzyme as BAY 57-1293.

Implications of Structural Variations

  • Coumarin vs. Thiazole/Oxadiazole Cores : The coumarin core’s inherent fluorescence and planar structure may facilitate DNA intercalation or protein binding, whereas thiazole/oxadiazole cores prioritize enzyme active-site complementarity.
  • Pharmacokinetic Considerations : Methyl and pyridazine groups may influence metabolic pathways (e.g., CYP450 interactions) differently than methoxy or sulfonamide substituents, impacting bioavailability and half-life.

生物活性

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

It includes a chromene core, which is often associated with various biological activities, particularly in anti-inflammatory and anticancer research.

Antitumor Activity

Research has indicated that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that certain chromene derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study on similar chromene derivatives demonstrated IC50 values in the micromolar range against MDA-MB-231 (breast cancer) cells, suggesting that modifications to the chromene structure can enhance antitumor efficacy .

Anti-inflammatory Properties

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its anti-inflammatory potential. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
In vitro studies have shown that chromene derivatives can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating a robust anti-inflammatory response .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Chromene derivatives have been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Chromene AS. aureus32 μg/mL
Chromene BE. coli16 μg/mL
Chromene CP. aeruginosa64 μg/mL

The biological activity of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, reducing inflammation and tumor progression.
  • Induction of Apoptosis : Evidence suggests that chromene derivatives can activate apoptotic pathways in cancer cells.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related chromene derivatives indicate favorable absorption and distribution profiles. Toxicological evaluations are crucial for understanding safety profiles; preliminary studies suggest low toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Formation of the pyridazin-3-yl ether moiety via nucleophilic aromatic substitution (e.g., reacting 6-methylpyridazin-3-ol with a halogenated phenyl intermediate under basic conditions) .
  • Chromene core assembly : Cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., via Pechmann or Knoevenagel condensations) .
  • Carboxamide functionalization : Introducing the N-methyl group via reductive alkylation or direct alkylation of the amine intermediate . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm substituent positions and regiochemistry .
  • IR to validate carbonyl (C=O) and amide (N-H) functional groups .
    • X-ray crystallography : Resolve stereochemical ambiguities and confirm bond lengths/angles (e.g., using SHELXL for refinement) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps (e.g., amide bond formation) .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyridazine ether synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in precipitation .
  • Purification strategies : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can contradictions in crystallographic data be resolved during structural elucidation?

Discrepancies in bond lengths or torsion angles may arise due to:

  • Disorder in crystal packing : Refine using SHELXL’s PART and SUMP instructions to model disordered regions .
  • Twinned crystals : Apply twin law matrices (e.g., HKLF 5 format in SHELXL) to deconvolute overlapping reflections .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul to compare bond geometries against Cambridge Structural Database (CSD) entries .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

SAR studies focus on modifying:

  • Substituent effects :
Substituent PositionModificationImpact on Bioactivity
Pyridazine (6-methyl)Replacement with halogens (Cl, F)Alters target binding affinity
Chromene (2-oxo)Introduction of electron-withdrawing groups (NO₂)Enhances metabolic stability
  • Scaffold hybridization : Merging chromene with pyridazine enhances dual kinase/enzyme inhibition .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. How should discrepancies in biological activity data across studies be analyzed?

Conflicting results (e.g., varying IC₅₀ values in kinase assays) may stem from:

  • Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or incubation times .
  • Cellular models : Primary cells vs. immortalized lines exhibit divergent metabolic profiles affecting compound efficacy .
  • Data normalization : Use Z-factor or signal-to-background ratios to assess assay robustness .
  • Meta-analysis : Apply weighted least-squares regression to reconcile datasets from multiple studies, accounting for outliers via Grubbs’ test .

Methodological Recommendations

  • Crystallographic refinement : Always validate SHELXL output with CCDC’s Mercury to visualize electron density maps and hydrogen-bonding networks .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。